[5-[(9Ar)-9-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4,5-dihydroxypentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-9a-[(2S,3R)-2-amino-3-hydroxybutanoyl]-3-(2-amino-2-oxoethyl)-3,8,9-trihydroxy-7-methyl-1,5-dioxo-4,7-dihydro-2H-pyrrolo[1,2-a][1,4]diazepin-8-yl]-2-hydroxyphenyl] hydrogen sulfate [5-[(9Ar)-9-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4,5-dihydroxypentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-9a-[(2S,3R)-2-amino-3-hydroxybutanoyl]-3-(2-amino-2-oxoethyl)-3,8,9-trihydroxy-7-methyl-1,5-dioxo-4,7-dihydro-2H-pyrrolo[1,2-a][1,4]diazepin-8-yl]-2-hydroxyphenyl] hydrogen sulfate WF 11899A is a lipopeptide isolated from Coleophoma empetri.
Brand Name: Vulcanchem
CAS No.: 160335-87-5
VCID: VC0547150
InChI: InChI=1S/C51H82N8O21S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-38(66)55-32(23-35(64)44(54)70)45(71)56-41(28(3)61)46(72)58-26-31(62)22-33(58)42(68)51(76)49(43(69)40(53)27(2)60)47(73)57-48(74,24-37(52)65)25-39(67)59(49)29(4)50(51,75)30-19-20-34(63)36(21-30)80-81(77,78)79/h19-21,27-29,31-33,35,40-41,44,60-64,70,74-76H,5-18,22-26,53-54H2,1-4H3,(H2,52,65)(H,55,66)(H,56,71)(H,57,73)(H,77,78,79)/t27-,28-,29?,31?,32+,33+,35?,40+,41+,44?,48?,49-,50?,51?/m1/s1
SMILES: CCCCCCCCCCCCCCCC(=O)NC(CC(C(N)O)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(C(N3C2(C(=O)NC(CC3=O)(CC(=O)N)O)C(=O)C(C(C)O)N)C)(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O
Molecular Formula: C51H82N8O21S
Molecular Weight: 1175.3 g/mol

[5-[(9Ar)-9-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4,5-dihydroxypentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-9a-[(2S,3R)-2-amino-3-hydroxybutanoyl]-3-(2-amino-2-oxoethyl)-3,8,9-trihydroxy-7-methyl-1,5-dioxo-4,7-dihydro-2H-pyrrolo[1,2-a][1,4]diazepin-8-yl]-2-hydroxyphenyl] hydrogen sulfate

CAS No.: 160335-87-5

Inhibitors

VCID: VC0547150

Molecular Formula: C51H82N8O21S

Molecular Weight: 1175.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

[5-[(9Ar)-9-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4,5-dihydroxypentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-9a-[(2S,3R)-2-amino-3-hydroxybutanoyl]-3-(2-amino-2-oxoethyl)-3,8,9-trihydroxy-7-methyl-1,5-dioxo-4,7-dihydro-2H-pyrrolo[1,2-a][1,4]diazepin-8-yl]-2-hydroxyphenyl] hydrogen sulfate - 160335-87-5

CAS No. 160335-87-5
Product Name [5-[(9Ar)-9-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4,5-dihydroxypentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-9a-[(2S,3R)-2-amino-3-hydroxybutanoyl]-3-(2-amino-2-oxoethyl)-3,8,9-trihydroxy-7-methyl-1,5-dioxo-4,7-dihydro-2H-pyrrolo[1,2-a][1,4]diazepin-8-yl]-2-hydroxyphenyl] hydrogen sulfate
Molecular Formula C51H82N8O21S
Molecular Weight 1175.3 g/mol
IUPAC Name [5-[(9aR)-9-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4,5-dihydroxypentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-9a-[(2S,3R)-2-amino-3-hydroxybutanoyl]-3-(2-amino-2-oxoethyl)-3,8,9-trihydroxy-7-methyl-1,5-dioxo-4,7-dihydro-2H-pyrrolo[1,2-a][1,4]diazepin-8-yl]-2-hydroxyphenyl] hydrogen sulfate
Standard InChI InChI=1S/C51H82N8O21S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-38(66)55-32(23-35(64)44(54)70)45(71)56-41(28(3)61)46(72)58-26-31(62)22-33(58)42(68)51(76)49(43(69)40(53)27(2)60)47(73)57-48(74,24-37(52)65)25-39(67)59(49)29(4)50(51,75)30-19-20-34(63)36(21-30)80-81(77,78)79/h19-21,27-29,31-33,35,40-41,44,60-64,70,74-76H,5-18,22-26,53-54H2,1-4H3,(H2,52,65)(H,55,66)(H,56,71)(H,57,73)(H,77,78,79)/t27-,28-,29?,31?,32+,33+,35?,40+,41+,44?,48?,49-,50?,51?/m1/s1
Standard InChIKey NTFPVIYHGLEXMD-FWJXJSAQSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C(N)O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CC(C[C@H]1C(=O)C2([C@]3(C(=O)NC(CC(=O)N3C(C2(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)C)(CC(=O)N)O)C(=O)[C@H]([C@@H](C)O)N)O)O
SMILES CCCCCCCCCCCCCCCC(=O)NC(CC(C(N)O)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(C(N3C2(C(=O)NC(CC3=O)(CC(=O)N)O)C(=O)C(C(C)O)N)C)(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NC(CC(C(N)O)O)C(=O)NC(C(C)O)C(=O)N1CC(CC1C(=O)C2(C(C(N3C2(C(=O)NC(CC3=O)(CC(=O)N)O)C(=O)C(C(C)O)N)C)(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O
Appearance Solid powder
Description WF 11899A is a lipopeptide isolated from Coleophoma empetri.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms WF 11899A
WF-11899A
WF11899A
Reference 1: Iwamoto T, Fujie A, Sakamoto K, Tsurumi Y, Shigematsu N, Yamashita M, Hashimoto S, Okuhara M, Kohsaka M. WF11899A, B and C, novel antifungal lipopeptides. I. Taxonomy, fermentation, isolation and physico-chemical properties. J Antibiot (Tokyo). 1994 Oct;47(10):1084-91. PubMed PMID: 7961156.
2: Kanda M, Yamamoto E, Hayashi A, Yabutani T, Yamashita M, Honda H. Scale-up fermentation of echinocandin type antibiotic FR901379. J Biosci Bioeng. 2010 Feb;109(2):138-44. doi: 10.1016/j.jbiosc.2009.07.019. Epub 2009 Aug 27. PubMed PMID: 20129097.
3: Iwamoto T, Fujie A, Nitta K, Hashimoto S, Okuhara M, Kohsaka M. WF11899A, B and C, novel antifungal lipopeptides. II. Biological properties. J Antibiot (Tokyo). 1994 Oct;47(10):1092-7. PubMed PMID: 7961157.
PubChem Compound 197367
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator